Silane, trimethyl[(1Z)-1-octenyloxy]-
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Overview
Description
Silane, trimethyl[(1Z)-1-octenyloxy]- is an organosilicon compound with the molecular formula C11H24OSi. It is characterized by the presence of a silicon atom bonded to three methyl groups and an octenyloxy group. This compound is part of a broader class of silanes, which are widely used in various chemical applications due to their unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Silane, trimethyl[(1Z)-1-octenyloxy]- typically involves the reaction of trimethylchlorosilane with an appropriate alcohol or alkoxide under controlled conditions. One common method is the reaction of trimethylchlorosilane with 1-octen-3-ol in the presence of a base such as pyridine or triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through further reaction steps .
Industrial Production Methods
In industrial settings, the production of Silane, trimethyl[(1Z)-1-octenyloxy]- often involves large-scale batch or continuous processes. These processes utilize similar reaction conditions as laboratory-scale syntheses but are optimized for higher yields and efficiency. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Silane, trimethyl[(1Z)-1-octenyloxy]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: It can participate in reduction reactions, often serving as a hydride donor.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, where the octenyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in reactions with Silane, trimethyl[(1Z)-1-octenyloxy]- include:
Oxidizing agents: Such as hydrogen peroxide or peracids.
Reducing agents: Including hydrosilanes like triethylsilane.
Nucleophiles: Such as halides, alkoxides, and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield silanols or siloxanes, while reduction reactions can produce various silane derivatives .
Scientific Research Applications
Silane, trimethyl[(1Z)-1-octenyloxy]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Industry: Utilized in the production of advanced materials, coatings, and adhesives.
Mechanism of Action
The mechanism of action of Silane, trimethyl[(1Z)-1-octenyloxy]- involves the interaction of the silicon atom with various molecular targets. The silicon-carbon bond is highly electron-releasing, which stabilizes positive charges and facilitates reactions with electrophiles. This property allows the compound to participate in a range of chemical transformations, including electrophilic substitution and radical reactions .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Silane, trimethyl[(1Z)-1-octenyloxy]- include:
- Trimethylsilyl chloride
- Trimethylsilyl ether
- Trimethylsilyl acetate
- Trimethylsilyl trifluoromethanesulfonate
Uniqueness
What sets Silane, trimethyl[(1Z)-1-octenyloxy]- apart from these similar compounds is its unique octenyloxy group, which imparts distinct reactivity and properties. This group allows for specific interactions and applications that are not possible with other trimethylsilyl derivatives .
Properties
CAS No. |
71985-42-7 |
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Molecular Formula |
C11H24OSi |
Molecular Weight |
200.39 g/mol |
IUPAC Name |
trimethyl(oct-1-enoxy)silane |
InChI |
InChI=1S/C11H24OSi/c1-5-6-7-8-9-10-11-12-13(2,3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
NFVWWZAUHAKBPT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC=CO[Si](C)(C)C |
Origin of Product |
United States |
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